![molecular formula C2Cl2N2O B1626505 3,5-Dichloro-1,2,4-oxadiazole CAS No. 37579-29-6](/img/structure/B1626505.png)
3,5-Dichloro-1,2,4-oxadiazole
Overview
Description
It belongs to the class of 1,2,4-oxadiazoles , which are five-membered heterocycles containing oxygen and nitrogen atoms. These compounds have gained attention due to their versatility in drug discovery .
Synthesis Analysis
Several synthetic methods exist for preparing 1,2,4-oxadiazoles. For instance, researchers have reported the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through condensation reactions between nitriles, hydroxylamine, and aldehydes. These methods tolerate various substitutions at the 3- and 5-positions of the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-1,2,4-oxadiazole consists of a five-membered ring containing two chlorine atoms and an oxygen atom. The electronegativities of nitrogen and oxygen confer hydrogen bond acceptor properties to oxadiazoles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Green Chemistry and Synthesis
1,2,4-Oxadiazoles, including derivatives like 3,5-Dichloro-1,2,4-oxadiazole, are notable for their range of biological activities, such as anti-inflammatory and antimicrobial properties. Research by Moura et al. (2019) highlights a green chemistry approach to synthesize these compounds using microwave irradiation, emphasizing eco-friendly and efficient production methods (Moura et al., 2019).
Pharmaceutical and Medical Applications
Kumar et al. (2009) explored the anti-proliferative activities of 3,5-disubstituted-1,2,4-oxadiazoles against various cancer cell lines, finding that some derivatives showed specific effectiveness against pancreatic and prostate cancer cells (Kumar et al., 2009). Similarly, Zhang et al. (2005) identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers, highlighting their potential as anticancer agents (Zhang et al., 2005).
Material Science and Chemistry
In the field of materials science, 1,2,4-oxadiazoles like 3,5-Dichloro-1,2,4-oxadiazole have applications in the modification of polymers and macromolecules. Pace et al. (2015) discussed how these compounds are used in materials science, particularly fluorinated 1,2,4-oxadiazoles, for their versatility in synthesis and application (Pace et al., 2015).
Liquid Crystalline Properties
Research by Jian et al. (2014) on 3,5-disubstituted 1,2,4-oxadiazoles demonstrated their potential as liquid crystalline monomers, indicating their use in advanced materials and display technologies (Jian et al., 2014).
properties
IUPAC Name |
3,5-dichloro-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQMSOHGNAUBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512110 | |
Record name | 3,5-Dichloro-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37579-29-6 | |
Record name | 3,5-Dichloro-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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